
4-(Benzyloxy)-3-oxobutanenitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 4-(Benzyloxy)pyridine N-oxide involves hydrogenation over palladium . Another example is the synthesis of certain Co(II), Ni(II), Cu(II), and Zn(II) complexes, which involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .Wissenschaftliche Forschungsanwendungen
Organic Chemistry Synthesis
Field
Organic Chemistry
Methods
The compound is often used in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling, where it acts as a substrate for palladium-catalyzed cross-coupling .
Results
The use of 4-(Benzyloxy)-3-oxobutanenitrile in such reactions has been shown to yield desired products with high efficiency and selectivity, contributing to the advancement of complex organic synthesis.
Pharmaceutical Research
Field
Pharmaceutical Sciences
Methods
It is incorporated into novel molecular frameworks that are tested for their ability to inhibit specific kinases implicated in cancer progression.
Results
Some derivatives have demonstrated significant inhibitory activity against cancer cell lines, with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .
Chemical Synthesis
Field
Chemical Engineering
Methods
The compound is structurally modified to enhance its electronic properties, which are then evaluated using techniques like X-ray diffraction and spectroscopy.
Results
Modifications of the compound have led to materials that exhibit promising non-linear optical behavior, which is crucial for applications in photonics and telecommunications .
Biochemistry Experiments
Field
Biochemistry
Methods
It is used in assays to measure the activity of enzymes or the binding affinity of receptors, often through fluorescence or absorbance-based techniques.
Results
Experiments have shown that derivatives of 4-(Benzyloxy)-3-oxobutanenitrile can selectively activate or inhibit certain biological targets, leading to a better understanding of their function .
Industrial Applications
Field
Material Science
Methods
It undergoes chemical transformations to produce intermediates that are then polymerized or incorporated into larger molecular structures.
Results
These synthesized materials have been successfully applied in the manufacturing of products with enhanced properties, such as improved durability and performance .
This analysis showcases the versatility of 4-(Benzyloxy)-3-oxobutanenitrile in scientific research and its significant impact across multiple disciplines. Each application not only highlights the compound’s utility but also its contribution to advancing knowledge and technology in each respective field.
Depigmentation Therapy
Field
Dermatology
Methods
Monobenzone, a derivative, is applied topically to permanently depigment normal skin surrounding vitiliginous lesions in patients with extensive vitiligo .
Results
The treatment leads to the destruction of melanocytes and permanent depigmentation, resembling the skin changes seen in vitiligo .
Benzylic Oxidation Studies
Methods
Oxidative degradation studies often use oxidants like KMnO4 to transform the benzylic position, yielding various benzoic acid derivatives .
Results
These studies provide valuable insights into the reactivity of benzylic compounds and facilitate the synthesis of industrially relevant organic acids .
Nonlinear Optical Material Development
Methods
Chemical modifications aim to enhance the nonlinear optical responses, which are then characterized by spectroscopic methods .
Results
The research has yielded materials with promising optical characteristics, suitable for photonics and telecommunications applications .
Eigenschaften
IUPAC Name |
3-oxo-4-phenylmethoxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5H,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKQUFWFVBBDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562621 | |
| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-oxobutanenitrile | |
CAS RN |
118602-96-3 | |
| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

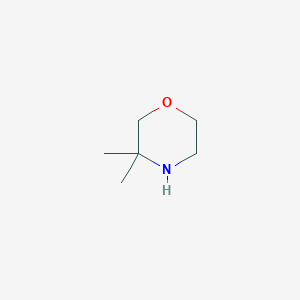
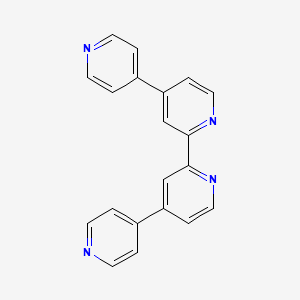
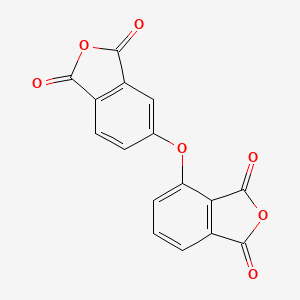
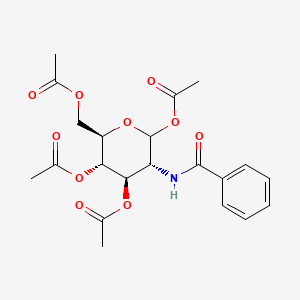
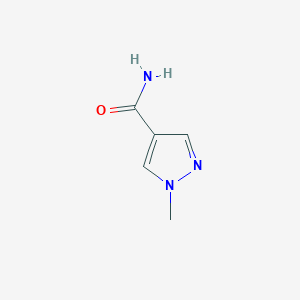
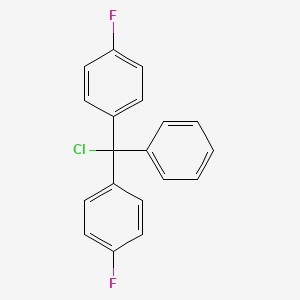
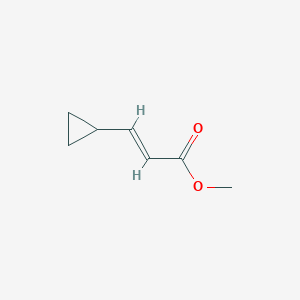
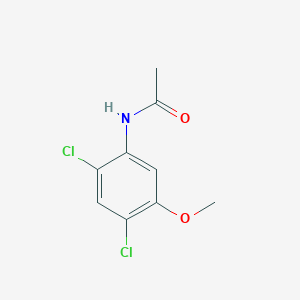
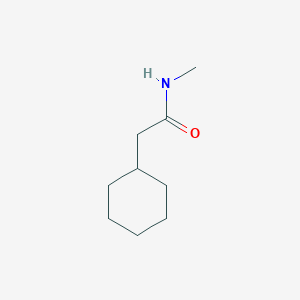
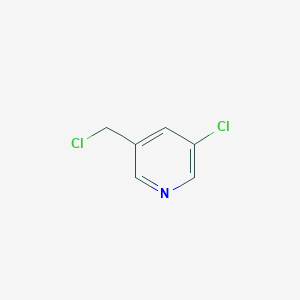


![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)